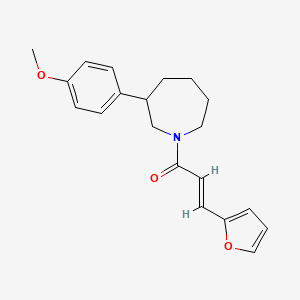

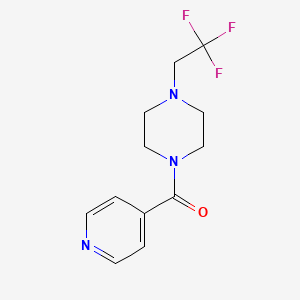

(E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)prop-2-en-1-one, also known as FMA, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. FMA belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized in chemical synthesis processes, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method features good yields, high selectivity, low catalyst loading, and faster reaction times, highlighting its efficiency in creating complex chemical structures (B. Reddy et al., 2012).

Photophysical studies have also been conducted on chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one and related compounds, to examine the effect of solvent polarity on their absorption and fluorescence characteristics. The studies demonstrate significant solvatochromic effects and intramolecular charge transfer interactions, providing insights into the electronic properties of these molecules and their stabilization in excited states (Rekha Kumari et al., 2017).

Catalysis and Reaction Mechanisms

Research includes exploring the use of solid acid catalysts like phosphomolybdic acid for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives via smooth aza-Piancatelli rearrangement, underscoring the catalyst's efficiency in organic synthesis (B. Reddy et al., 2012).

The crystal structure of the title molecule has been determined, revealing dihedral angles and interactions that are crucial for understanding its chemical behavior and potential applications in material science or molecular engineering (Kamini Kapoor et al., 2011).

Applications in Material Science and Catalysis

- Enantioselective processes involving furan methanols, like carbonyl allylation and crotylation, have been studied for their potential applications in synthesizing optically active compounds. These processes utilize iridium-catalyzed transfer hydrogenation, indicating the compound's role in developing new synthetic methodologies (Benjamin Bechem et al., 2010).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)azepan-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-9-7-16(8-10-18)17-5-2-3-13-21(15-17)20(22)12-11-19-6-4-14-24-19/h4,6-12,14,17H,2-3,5,13,15H2,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLAJNUPCMKGI-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)

![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)

![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)

![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)